

Application Note: Protocol for Solid-Phase Extraction of Phenanthrene Metabolites from Urine

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Compound of Interest		
Compound Name:	(1R,2R)-1,2-dihydrophenanthrene- 1,2-diol	
Cat. No.:	B1245725	Get Quote

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Introduction

Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental pollutant and a component of cigarette smoke. The analysis of its metabolites in urine is a critical tool for assessing human exposure to PAHs and for studying their metabolic pathways, which are relevant to carcinogenesis. This application note provides a detailed protocol for the solid-phase extraction (SPE) of phenanthrene metabolites from human urine, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Principle

Urinary phenanthrene metabolites are often present as glucuronide and sulfate conjugates. To facilitate their extraction and analysis, these conjugates are first enzymatically hydrolyzed to yield the free hydroxylated metabolites. The hydrolyzed urine sample is then subjected to solid-phase extraction (SPE) to isolate the metabolites from the complex urine matrix. The purified metabolites are subsequently eluted and analyzed by mass spectrometry.

Experimental Protocols



Sample Pre-treatment: Enzymatic Hydrolysis

This step is crucial for cleaving the glucuronide and sulfate conjugates to release the free phenanthrene metabolites.

Materials:

- Human urine sample
- β-glucuronidase/arylsulfatase (from Helix pomatia)
- Sodium acetate buffer (0.1 M, pH 5.0)
- Internal standards (e.g., deuterated phenanthrene metabolites)

Procedure:

- Thaw frozen urine samples at room temperature.
- Centrifuge the urine sample to remove any particulate matter.
- To a 1-2 mL aliquot of the urine supernatant, add the internal standards.
- Add sodium acetate buffer to adjust the pH to 5.0.
- Add β-glucuronidase/arylsulfatase solution.
- Incubate the mixture at 37°C for at least 3 hours (overnight incubation is also common).[1]

Solid-Phase Extraction (SPE)

SPE is employed to clean up the sample and concentrate the analytes of interest. Both C18 and polymeric sorbents are effective for this purpose.

Materials:

- SPE cartridges (e.g., C18 or a polymeric sorbent)
- Methanol



- Deionized water
- Elution solvent (e.g., methanol or acetonitrile)
- SPE vacuum manifold

Procedure:

- Conditioning: Condition the SPE cartridge by passing 3-5 mL of methanol, followed by 3-5 mL of deionized water. Ensure the sorbent bed does not go dry.
- Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
- Washing: Wash the cartridge with 3-5 mL of deionized water to remove salts and other polar interferences. A second wash with a mild organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
- Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual water.
- Elution: Elute the phenanthrene metabolites with 2-4 mL of an appropriate elution solvent. Studies have shown that methanol can provide better recovery for some PAH metabolites compared to acetonitrile.[2] The eluate is collected for final analysis.

Final Analysis

The choice between LC-MS/MS and GC-MS depends on the available instrumentation and the specific metabolites being targeted.

- LC-MS/MS: The eluate from the SPE step can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable mobile phase for injection into the LC-MS/MS system. This technique offers high sensitivity and selectivity without the need for derivatization.
- GC-MS: For GC-MS analysis, the eluted metabolites often require a derivatization step (e.g., silylation) to increase their volatility and improve chromatographic performance.[1]



Data Presentation

The following tables summarize quantitative data from various studies on the analysis of phenanthrene metabolites in urine.

Table 1: Recovery Rates of Phenanthrene Metabolites Using SPE

Metabolite	SPE Sorbent	Elution Solvent	Average Recovery (%)	Reference
1- Hydroxyphenant hrene	Polymeric	Methanol	>69%	[2]
2&3- Hydroxyphenant hrene	Polymeric	Methanol	>69%	[2]
4- Hydroxyphenant hrene	Polymeric	Methanol	>69%	[2]
1- Hydroxyphenant hrene	C18	Acetonitrile	40-70%	[2]
3- Hydroxyphenant hrene	C18	Acetonitrile	~70%	[2]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Phenanthrene Metabolites



Metabolite	Analytical Method	LOD	LOQ	Reference
1- Hydroxyphenant hrene	LC-MS/MS	7.6 - 20.3 pg/mL	-	[2]
2&3- Hydroxyphenant hrene	LC-MS/MS	7.6 - 20.3 pg/mL	-	[2]
4- Hydroxyphenant hrene	LC-MS/MS	7.6 - 20.3 pg/mL	-	[2]
1- Hydroxyphenant hrene	Online SPE- HPLC-MS/MS	0.007 - 0.09 ng/mL	-	[3]
2-OH & 3-OH- phenanthrene	Online SPE- HPLC-MS/MS	0.007 - 0.09 ng/mL	-	[3]
4- Hydroxyphenant hrene	Online SPE- HPLC-MS/MS	0.007 - 0.09 ng/mL	-	[3]
1-, 2-, 3-, 4- Hydroxyphenant hrene	GC-MS	0.5 - 2.5 ng/mL	-	[4]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction of phenanthrene metabolites from urine.

Caption: Workflow for urinary phenanthrene metabolite analysis.

Conclusion



This application note provides a robust and reliable protocol for the solid-phase extraction of phenanthrene metabolites from urine. The presented method, combining enzymatic hydrolysis with solid-phase extraction, offers good recovery and sensitivity for the subsequent analysis by either LC-MS/MS or GC-MS. This protocol is suitable for use in clinical and research settings for biomonitoring of PAH exposure and for furthering our understanding of PAH metabolism.

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